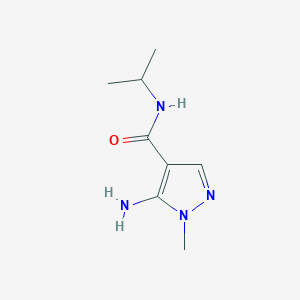
5-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
Cat. No. B8570906
M. Wt: 182.22 g/mol
InChI Key: ZJZNLQYHOGNSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07560564B2
Procedure details


1.0 g (8.0 mmol) of 2-cyano-N-(1-methylethyl)acetamide (prepared according to the procedure of Cheikh et al J. Org. Chem., 1991, 56, 970) was combined with 3.1 mL of triethylorthoformate, 5 mL of acetic anhydride and 0.01 g of anhydrous zinc chloride. The mixture was refluxed for 1 hour. A distillation head was placed on the flask and the reaction was heated at 120° C. for 8 hours. After standing for two days the mixture was heated again for 12 hours at 120° C. for 12 hours. The volatiles were removed with a rotary evaporator. Ethanol was added and the volatiles were again removed with a rotary evaporator. This material was dissolved in 15 mL of ethanol. 0.34 mL (6.4 mmol) of methyl hydrazine was added. The reaction mixture was refluxed for 5 hours and then allowed to stand at room temperature overnight. The solvent was removed with a rotary evaporator. The residue was purified by MPLC (ethyl acetate as eluant) to afford 0.14 g of the title compound as a solid.



Name
methyl hydrazine
Quantity
0.34 mL
Type
reactant
Reaction Step Four


Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([NH:6][CH:7]([CH3:9])[CH3:8])=[O:5])#[N:2].C(OC(OCC)OCC)C.[C:20](OC(=O)C)(=O)C.[CH3:27][NH:28][NH2:29]>[Cl-].[Zn+2].[Cl-]>[NH2:2][C:1]1[N:29]([CH3:20])[N:28]=[CH:27][C:3]=1[C:4]([NH:6][CH:7]([CH3:9])[CH3:8])=[O:5] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)NC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(OCC)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
|
Name
|
methyl hydrazine
|
|
Quantity
|
0.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNN
|
Step Five
|
Name
|
|
|
Quantity
|
0.01 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated again for 12 hours at 120° C. for 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles were removed with a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Ethanol was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were again removed with a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
This material was dissolved in 15 mL of ethanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for 5 hours
|
|
Duration
|
5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stand at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed with a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by MPLC (ethyl acetate as eluant)
|
Outcomes


Product
Details
Reaction Time |
2 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=NN1C)C(=O)NC(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.14 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
